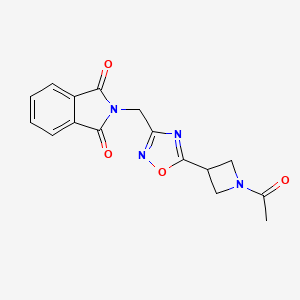![molecular formula C9H5BrF3NO3 B2868065 2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone CAS No. 39174-88-4](/img/structure/B2868065.png)
2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone” is a chemical compound. It appears as a colorless to yellow to brown liquid or low melting solid .
Physical And Chemical Properties Analysis
The boiling point of a similar compound, “2-Bromo-1-[2-chloro-4-methyl-5-(trifluoromethyl)phenyl]ethanone”, is predicted to be 267.4±35.0 °C and its density is predicted to be 1.610±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Synthesis of Chalcone Analogues
- Researchers Curti, Gellis, and Vanelle (2007) demonstrated a method for synthesizing α,β-unsaturated ketones as chalcone analogues. They utilized 2-bromo-1-(4-nitrophenyl)ethanone, which shares a structural similarity with the compound , reacting it with cyclic nitronate anions through an S(RN)1 mechanism. This process is important for creating a wide variety of chalcone analogues, which have numerous applications in medicinal chemistry (Curti, Gellis, & Vanelle, 2007).
Study of Acidic Properties
- Stewart and Linden (1960) synthesized and measured the ionization constants of a series of trifluoroacetophenones, which are structurally related to the compound . These measurements are crucial in understanding the chemical behavior and reactivity of such compounds in different environments (Stewart & Linden, 1960).
Reactivity with N-thioamido Amidines
- Khilifi et al. (2008) explored the reactivity of 2-bromo-1-(4-nitrophenyl)ethanone with N-thioamido amidines to synthesize 4,5-disubstituted 2-alkylamino thiazoles. Understanding these reactions is valuable for developing new synthetic methods in organic chemistry (Khilifi et al., 2008).
properties
IUPAC Name |
2-bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO3/c10-4-8(15)5-1-6(9(11,12)13)3-7(2-5)14(16)17/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMHLWRBILBTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

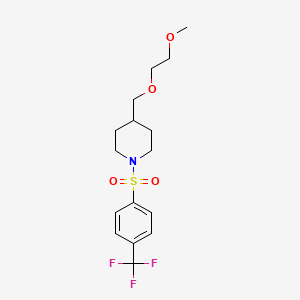
![2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2867984.png)
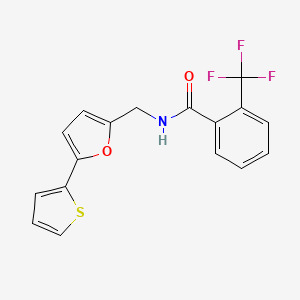
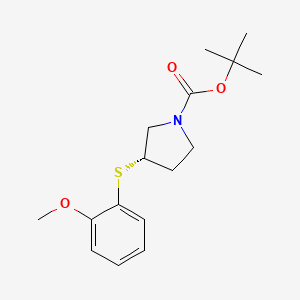
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2867991.png)


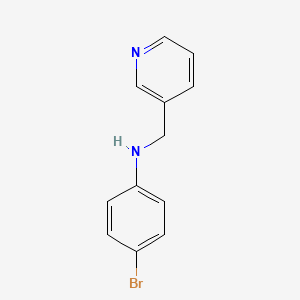
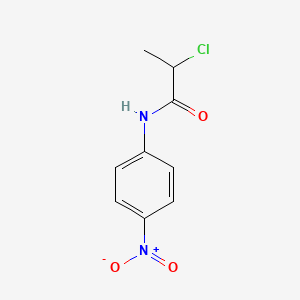
![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate](/img/structure/B2867999.png)
![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2868000.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2868001.png)
![6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2868002.png)
